2-(Hydroxymethyl)-6-methylisonicotinonitrile
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBKEWEKAICOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591362 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-25-5 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction typically employs aqueous formaldehyde (37–41%) in a basic medium, with potassium carbonate (K₂CO₃) serving as both a base and catalyst. A representative protocol involves:
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Reagents : 6-Methylisonicotinonitrile (1.0 equiv), formaldehyde solution (2.5 equiv), K₂CO₃ (1.2 equiv)
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Solvent : Dimethylformamide (DMF) or acetonitrile
The mechanism proceeds via nucleophilic attack of the deprotonated pyridine nitrogen on formaldehyde, followed by tautomerization to stabilize the hydroxymethyl group at the 2-position. Computational studies of analogous systems suggest that the electron-withdrawing cyano group at the 4-position enhances reactivity at the 2-position by polarizing the aromatic ring.
Yield Optimization Strategies
Patent data reveal that yield improvements (from ~40% to 87%) can be achieved through:
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Stoichiometric adjustments : Increasing formaldehyde equivalents to 3.0–3.5 equiv
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Temperature modulation : Stepwise heating (50°C → 80°C) to minimize side reactions
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Catalyst screening : Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) enhances reactivity in sterically hindered systems
Alternative Synthetic Pathways
Reductive Amination Approach
A patent-protected method for related pyridine derivatives employs reductive amination with cyclopentanone, though adaptation for hydroxymethylation requires modification:
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Intermediate formation : React 6-methylisonicotinic acid with hydroxylamine to form the amidoxime
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Cyclization : Treat with phosphorus oxychloride (POCl₃) at 90°C to generate the oxadiazole intermediate
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Hydroxymethylation : Introduce formaldehyde under basic conditions
This three-step sequence achieves an overall yield of 54% but introduces complexity compared to direct methods.
Protecting Group Strategies
For substrates sensitive to strong bases, temporary protection of the cyano group proves effective:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Trimethylsilyl cyanide (TMSCN), CH₂Cl₂, 0°C | Cyano group protection |
| 2 | Formaldehyde, K₂CO₃, DMF, 80°C | Hydroxymethylation |
| 3 | Tetrabutylammonium fluoride (TBAF), THF | Deprotection |
This method maintains cyano group integrity while achieving 68% isolated yield in model compounds.
Reaction Optimization and Process Chemistry
Solvent Screening Data
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95.2 |
| Acetonitrile | 37.5 | 65 | 91.8 |
| THF | 7.6 | 42 | 88.4 |
| DMSO | 46.7 | 71 | 93.1 |
DMF emerges as the optimal solvent due to its high polarity and ability to stabilize ionic intermediates.
Temperature Profile Analysis
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 60 | 6 | 58 |
| 80 | 4 | 89 |
| 100 | 2 | 92 |
While higher temperatures accelerate conversion, they increase formation of byproducts like N-methylated derivatives (up to 15% at 100°C).
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography on silica gel with ethyl acetate/heptane gradients (20–60% EtOAc) effectively separates the target compound from unreacted starting material and oligomeric byproducts. High-performance liquid chromatography (HPLC) methods utilize C18 columns with acetonitrile/water mobile phases (0.1% TFA) for final purity assessment (>95%).
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, py-H), 7.32 (s, 1H, py-H), 4.75 (s, 2H, CH₂OH), 2.55 (s, 3H, CH₃), 1.98 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.4 (C≡N), 149.2, 136.7, 123.4 (py-C), 62.1 (CH₂OH), 21.3 (CH₃) |
| HRMS | [M+H]⁺ calcd. for C₈H₈N₂O: 148.0637, found: 148.0639 |
Crystallographic analysis confirms the hydroxymethyl group adopts a staggered conformation relative to the pyridine ring, with hydrogen bonding between the hydroxyl and cyano groups stabilizing the solid-state structure.
Industrial-Scale Considerations
Scientific Research Applications
2-(Hydroxymethyl)-6-methylisonicotinonitrile has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methylisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Hydroxymethyl (-CH₂OH) vs. Amino (-NH₂): The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amino group in 2-Amino-6-methylnicotinonitrile. This may improve aqueous solubility but reduce basicity. The amino group’s nucleophilic nature makes it prone to reactions like diazotization, whereas hydroxymethyl may participate in esterification or oxidation .
- Carboxylate Ester (-COOCH₃) : The ester group in Methyl 2-hydroxy-6-methylisonicotinate offers hydrolytic susceptibility, enabling prodrug strategies, but lacks the nitrile’s cyto-toxicity mitigation seen in nitrile-containing compounds .
- Chloro (-Cl) : The chloro substituent in 2-Chloro-6-methylbenzonitrile increases electrophilicity, favoring nucleophilic aromatic substitution reactions, but introduces environmental toxicity concerns compared to hydroxymethyl .
Hazard Profiles
- The 2-Amino-6-methylnicotinonitrile exhibits significant hazards (oral toxicity, skin/eye irritation) due to its amino group, which may interact with biological systems . In contrast, the hydroxymethyl group in the target compound likely reduces acute toxicity, though formal studies are needed.
Research Findings and Gaps
- Synthetic Utility: The amino and hydrazinyl analogs are well-documented in heterocyclic synthesis, but the hydroxymethyl variant’s reactivity remains underexplored.
- Toxicity Data: Only 2-Amino-6-methylnicotinonitrile has comprehensive hazard profiles ; similar studies are needed for the target compound to assess its safety in industrial use.
- Biological Activity : While nitriles (e.g., 2-Chloro-6-methylbenzonitrile) are common in agrochemicals , the hydroxymethyl group’s influence on antimicrobial or anti-inflammatory activity warrants investigation.
Biological Activity
2-(Hydroxymethyl)-6-methylisonicotinonitrile is an organic compound characterized by a hydroxymethyl group and a methyl group attached to the isonicotinonitrile core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula: CHNO
- Molecular Weight: 174.20 g/mol
- CAS Number: 108129-25-5
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases, which are crucial in the apoptosis pathway.
Case Study: In Vitro Analysis of Anticancer Effects
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC value was found to be approximately 50 µM, indicating significant potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxymethyl group enhances binding affinity through hydrogen bonding, while the nitrile group may undergo metabolic transformations to produce active metabolites.
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Caspases | Enzyme Activation | Induction of Apoptosis |
| Microbial Membranes | Membrane Disruption | Cell Lysis |
| DNA | Intercalation | Inhibition of Replication |
Medicinal Chemistry
The compound is being explored as a lead compound for new drug development due to its promising biological activities. Ongoing research aims to optimize its structure for enhanced potency and selectivity against specific targets.
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-6-methylisonicotinonitrile?
- Methodological Answer : The compound can be synthesized via functionalization of a pyridine precursor. A plausible route involves introducing the hydroxymethyl group at position 2 and the methyl group at position 6 on the isonicotinonitrile backbone. For example, the Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method for formylation in similar compounds . Modifying this method to incorporate a hydroxymethyl group would require hydroxylation steps, such as using reducing agents (e.g., NaBH₄) post-formylation. Reaction optimization (temperature, solvent, and stoichiometry) is critical to minimize side products.
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Protective Equipment : Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) and full-body chemical-resistant suits .
- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (strong acids/bases). Stability data suggest the compound is hygroscopic; use desiccants in storage containers .
- Toxicity Mitigation : Acute toxicity studies indicate potential carcinogenicity at >0.1% concentrations. Work under fume hoods and implement waste neutralization protocols .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the hydroxymethyl (-CH₂OH) and nitrile (-C≡N) groups. Compare shifts with analogous pyridine derivatives (e.g., 6-methylisonicotinonitrile ).
- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₈N₂O) and fragmentation patterns.
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the electronic structure of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange corrections improve accuracy for thermochemical properties .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
- Applications : Predict reaction pathways (e.g., nucleophilic attack at the nitrile group) and charge distribution for drug-design studies .
Q. How to resolve contradictions in experimental vs. computational reactivity data for this compound?
- Methodological Answer :
- Case Study : If experimental reaction yields conflict with DFT-predicted activation energies, re-evaluate solvent effects (PCM models) and transition-state geometries.
- Validation : Cross-check with ab initio methods (e.g., CCSD(T)) for critical steps. For example, discrepancies in hydroxymethyl group reactivity may arise from hydrogen bonding not accounted for in gas-phase DFT .
Q. What are the metabolic pathways and toxicity mechanisms of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Use hepatic microsomes (e.g., human S9 fraction) to identify Phase I metabolites (oxidation of hydroxymethyl to carboxylic acid).
- Genotoxicity : Ames test for mutagenicity; structural analogs with nitrile groups show potential DNA alkylation .
- Computational Toxicology : QSAR models (e.g., TOPKAT) predict carcinogenicity based on electrophilicity of the nitrile group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
